Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
CAS No.:
Cat. No.: VC15039023
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N3O3S |
|---|---|
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | butyl 2-[[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C16H21N3O3S/c1-4-5-10-21-14(20)11-23-16-18-17-15(22-16)12-6-8-13(9-7-12)19(2)3/h6-9H,4-5,10-11H2,1-3H3 |
| Standard InChI Key | HWGSKLNQNVKBTO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)N(C)C |
Introduction
Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a synthetic organic compound that belongs to the class of 1,3,4-oxadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry and material sciences due to their unique structural and electronic properties.
The molecule contains:
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A 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms.
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A dimethylamino group attached to a phenyl ring, contributing to its electron-donating properties.
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A butyl ester group, enhancing its lipophilicity and potential bioavailability.
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A sulfanyl-acetate linkage, which may influence its reactivity and binding interactions in biological systems.
Synthesis of the Compound
The synthesis of Butyl 2-({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate typically involves multi-step reactions:
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Formation of the 1,3,4-Oxadiazole Core:
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The oxadiazole ring is synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives (e.g., esters or anhydrides).
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Phosphorus oxychloride (POCl₃) is often used as a dehydrating agent during cyclization.
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Introduction of the Dimethylamino Group:
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The dimethylamino-substituted phenyl group can be introduced through condensation reactions with appropriately substituted aromatic precursors.
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Attachment of the Sulfanyl-Acetate Group:
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The sulfanyl group is incorporated via nucleophilic substitution or thiol-based coupling reactions.
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Esterification with butanol completes the synthesis by forming the butyl ester.
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Structural and Spectroscopic Characterization
The compound is characterized using advanced analytical techniques:
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identifies functional groups (e.g., C=O stretch for ester). |
| ¹H-NMR and ¹³C-NMR | Confirms the chemical environment of hydrogen and carbon atoms. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |
| X-ray Crystallography | Provides detailed three-dimensional molecular structure. |
Potential Pharmacological Applications
Compounds containing the 1,3,4-oxadiazole scaffold have shown promising activities in various therapeutic areas:
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Antimicrobial Activity: The oxadiazole core disrupts bacterial cell processes.
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Anticancer Potential: Substituted oxadiazoles are known for inhibiting tumor cell proliferation by targeting specific enzymes or DNA.
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Anti-inflammatory Properties: Molecular docking studies suggest that such compounds may inhibit enzymes like COX or LOX.
Antioxidant Activity
Studies on related oxadiazoles indicate significant free-radical scavenging abilities due to resonance stabilization provided by the heterocyclic ring system .
Anti-inflammatory Potential
In silico docking studies have shown that structurally similar compounds can act as inhibitors of enzymes like lipoxygenase (LOX), which are involved in inflammatory pathways .
Material Science Applications
Oxadiazole derivatives are also explored for use in organic light-emitting diodes (OLEDs) due to their electron transport properties.
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